2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one
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Overview
Description
2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one is a complex heterocyclic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as the use of methanesulfonic acid under reflux in methanol .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes mentioned above. This includes the choice of solvents, the sequence of reagent addition, and the use of microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . This binding can lead to the modulation of enzyme activity, inhibition of viral replication, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,5,6,7-Tetrahydro-4H-indol-4-one: Shares a similar core structure but lacks the acetyl and phenyl groups.
Indole-3-acetic acid: A simpler indole derivative with significant biological activity.
Uniqueness
2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity enhances its potential for diverse biological activities and applications in various scientific fields .
Properties
CAS No. |
51916-96-2 |
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Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
2-acetyl-1-phenyl-3,5-dihydro-1H-pyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C18H15N3O2/c1-11(22)21-17(12-7-3-2-4-8-12)15-13-9-5-6-10-14(13)19-16(15)18(23)20-21/h2-10,17,19H,1H3,(H,20,23) |
InChI Key |
NCGAXVCDHBNXPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C2=C(C(=O)N1)NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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